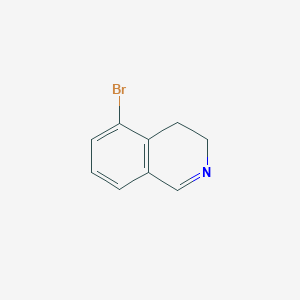
5-Bromo-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,4-dihydroisoquinoline: is a chemical compound with the molecular formula C9H8BrN It is a derivative of isoquinoline, where the bromine atom is substituted at the 5th position and the compound is partially hydrogenated at the 3rd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Bromo-3,4-dihydroisoquinoline involves the bromination of 3,4-dihydroisoquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-3,4-dihydroisoquinoline can undergo oxidation reactions to form 5-bromoisoquinoline. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. For example, reacting with sodium methoxide can yield 5-methoxy-3,4-dihydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 5-Bromoisoquinoline.
Reduction: 5-Bromo-1,2,3,4-tetrahydroisoquinoline.
Substitution: 5-Methoxy-3,4-dihydroisoquinoline.
Scientific Research Applications
Chemistry: 5-Bromo-3,4-dihydroisoquinoline is used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the production of complex molecules .
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydroisoquinoline and its derivatives largely depends on the specific biological target and the nature of the derivative. Generally, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, derivatives of 3,4-dihydroisoquinoline have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
5-Chloro-3,4-dihydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
5-Methoxy-3,4-dihydroisoquinoline:
Uniqueness: 5-Bromo-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules. Additionally, the bromine atom can influence the biological activity of its derivatives, potentially leading to compounds with unique pharmacological properties .
Properties
CAS No. |
1355060-38-6 |
|---|---|
Molecular Formula |
C9H8BrN |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
5-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
YKZXVRNYHKWHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

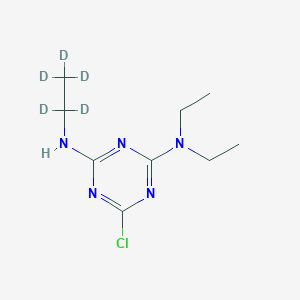

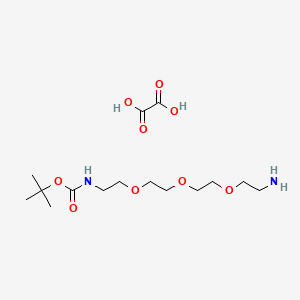
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)

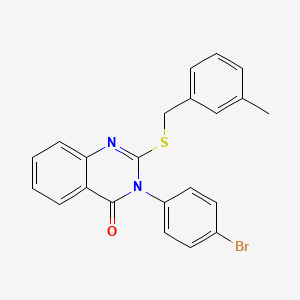
![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
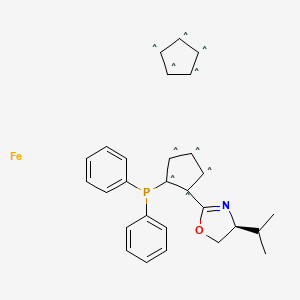
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)

![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

